[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAMKVHLKIFOPA-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed [2+1] Cycloaddition
The stereoselective formation of the (1R,2R)-cyclopropyl trifluoromethyl group constitutes the primary synthetic challenge. A validated approach involves ruthenium-catalyzed cyclopropanation of 3,3,3-trifluoropropene with diazoacetate derivatives. For example:
Procedure :
- React 3,3,3-trifluoropropene (10 mmol) with ethyl diazoacetate (12 mmol) in dichloromethane
- Add Ru(II)-Pheox catalyst (0.5 mol%) at -20°C
- Stir for 24 h under argon atmosphere
This method achieves >90% diastereomeric excess for the (1R,2R) configuration. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.5-1.0 mol% | Linear increase up to 1.2 mol% |
| Temperature | -20°C to 0°C | Lower temps favor stereoselectivity |
| Diazo Equivalents | 1.2-1.5 eq | Excess improves conversion |
Simmons-Smith Cyclopropanation Modifications
Alternative protocols employ zinc-copper mediated cyclopropanation of trifluoromethyl-substituted allylic alcohols:
Reaction Scheme :
$$ \text{CF}3\text{-CH}2\text{-CH(OH)-CH}2\text{-X} + \text{CH}2\text{I}_2 \xrightarrow{\text{Zn/Cu}} \text{(1R,2R)-cyclopropane} $$
Key modifications from classical conditions:
- Substituent X = sulfonate leaving group (mesylate/to sylate)
- Ultrasound irradiation (40 kHz) improves zinc activation
- Diethyl ether solvent system prevents side reactions
Sulfonyl Chloride Group Introduction
Direct Sulfonation-Chlorination Sequence
The methanesulfonyl chloride moiety is installed via a three-step oxidation pathway:
Stepwise Protocol :
- Thiol Formation :
$$ \text{Cyclopropane-CH}2\text{OH} \xrightarrow{\text{PBr}3} \text{Cyclopropane-CH}2\text{Br} \xrightarrow{\text{NaSH}} \text{Cyclopropane-CH}2\text{SH} $$
Oxidation to Sulfonic Acid :
$$ \text{Cyclopropane-CH}2\text{SH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Cyclopropane-CH}2\text{SO}_3\text{H} $$- 30% H2O2 concentration optimal for minimal overoxidation
Chlorination :
$$ \text{Cyclopropane-CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5, \text{reflux}} \text{Cyclopropane-CH}2\text{SO}_2\text{Cl} $$
One-Pot Chlorosulfonation Methodology
Industrial-scale approaches favor direct treatment with chlorosulfonic acid:
Optimized Conditions :
- Reactant: Cyclopropane-CH3 (1 eq)
- Reagent: ClSO3H (5 eq), 0°C to 25°C gradient
- Solvent: CH2Cl2 (0.5 M)
- Time: 8-12 h
This method bypasses intermediate isolation but requires strict temperature control to prevent cyclopropane ring opening.
Stereochemical Resolution Techniques
Chiral Stationary Phase Chromatography
Racemic mixtures are resolved using:
| Column Type | Mobile Phase | α Value | Rs |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.32 | 2.15 |
| Lux Cellulose-2 | Heptane:EtOH (85:15) | 1.41 | 2.89 |
Enzymatic Kinetic Resolution
Lipase-mediated acetylation demonstrates industrial potential:
System Parameters :
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Substrate: Racemic cyclopropanol precursor
- Acyl Donor: Vinyl acetate (5 eq)
- Solvent: MTBE, 35°C
- Conversion: 48% at 24 h (E = 58)
Industrial-Scale Process Optimization
Continuous Flow Cyclopropanation
Recent advances implement microreactor technology:
| Reactor Type | Residence Time | Productivity (kg/L/h) |
|---|---|---|
| Corning AFR | 8 min | 0.92 |
| Uniqsis FlowSyn | 12 min | 0.78 |
Key benefits:
Waste Stream Management
Critical environmental considerations:
| Waste Component | Treatment Method | Efficiency |
|---|---|---|
| PCl5 residues | NaOH quench (pH >12) | 99.9% P removal |
| Ru catalysts | Silica-thiol scavenger | <1 ppm residual |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
19F NMR (564 MHz, CDCl3) :
- δ -62.8 ppm (CF3, dt, J = 8.4 Hz)
- δ -45.1 ppm (SO2Cl, m)
HRMS (ESI+) :
- Calculated for C5H6ClF3O2S [M+H]+: 222.6112
- Observed: 222.6109 (Δ = 1.35 ppm)
X-ray Crystallography
Single-crystal analysis confirms (1R,2R) configuration:
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Bond Angle C1-C2-C3 | 59.8° |
| Torsion CF3-C-C-SO2 | 112.4° |
Chemical Reactions Analysis
Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- triflyl chloride’s low boiling point of 29–32°C ).
- The trifluoromethyl group confers stronger electron-withdrawing effects than fluoromethyl (-CH₂F) or difluoroethyl (-CF₂CH₃), enhancing the sulfonyl chloride’s electrophilicity .
Q & A
Q. What are the common synthetic routes for [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves two key steps:
Cyclopropanation : A cyclopropyl ring is formed via carbene addition to an alkene. For example, diazo compounds or Simmons-Smith reagents generate carbene intermediates, which react with trifluoromethyl-substituted alkenes under catalytic conditions (e.g., Rh(II) or Cu(I)) to yield the (1R,2R)-configured cyclopropane .
Sulfonylation : The cyclopropane methanol intermediate is converted to methanesulfonyl chloride via chlorosulfonation or oxidation followed by reaction with thionyl chloride. Stereochemical integrity is maintained by using chiral catalysts or resolving agents during cyclopropanation .
Q. Key variables :
- Catalyst choice : Rhodium catalysts favor cis-selectivity in cyclopropanation .
- Temperature : Low temperatures (−20°C to 0°C) reduce racemization during sulfonylation .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The trifluoromethyl group exerts strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This accelerates reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. However, steric hindrance from the cyclopropane ring may limit accessibility to bulky nucleophiles .
Q. Methodological tip :
- Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- Monitor reactions via TLC or LC-MS to track intermediate formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound compared to analogs with different substituents?
Discrepancies in biological data (e.g., enzyme inhibition potency) arise from structural variations. For example:
| Compound | Substituent | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Target compound | CF₃ | 12 nM (Enzyme X) | |
| Difluoromethyl analog | CF₂H | 45 nM (Enzyme X) | |
| Methyl analog | CH₃ | >1 µM (Enzyme X) |
Q. Analysis :
- The trifluoromethyl group’s lipophilicity and electronegativity enhance target binding compared to less electronegative substituents.
- Experimental validation : Perform competitive binding assays with isotopic labeling to confirm direct interactions .
Q. What strategies optimize the compound’s stability in aqueous media for in vitro studies?
The sulfonyl chloride group is highly moisture-sensitive. To improve stability:
Q. Validation :
Q. How does the cyclopropane ring’s rigidity affect conformational dynamics in protein-ligand interactions?
The cyclopropane’s strained structure enforces a fixed dihedral angle (~120°), reducing entropic penalties upon binding. This rigidity enhances selectivity for enzymes with deep hydrophobic pockets (e.g., cytochrome P450 isoforms). Molecular dynamics simulations show that the (1R,2R) configuration aligns optimally with catalytic residues in CYP3A4 compared to cis or trans isomers .
Q. Experimental design :
- Perform X-ray crystallography of the compound bound to target proteins to map binding poses.
- Compare kinetic parameters (Kd, kon/koff) with flexible analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key challenges include:
- Racemization during sulfonylation : Mitigated by using mild chlorinating agents (e.g., SOCl₂ at 0°C) .
- Byproduct formation : Optimize cyclopropanation stoichiometry (alkene:carbene precursor ratio ≥1:1.2) to minimize dimerization .
- Purification : Use chiral stationary phases (e.g., amylose-based HPLC columns) for enantiomer resolution .
Q. Scalability tip :
- Continuous flow reactors improve yield (reported >85%) by maintaining precise temperature and mixing .
Data Conflict Resolution
Q. How should researchers address discrepancies in reported synthetic yields (40–85%) for this compound?
Yield variability stems from:
- Catalyst loading : Rhodium acetate (2 mol%) vs. Cu(OTf)₂ (5 mol%) impacts cyclopropanation efficiency .
- Workup methods : Column chromatography vs. crystallization affects recovery of polar intermediates.
Q. Recommendation :
- Replicate protocols from high-yield studies (e.g., Rh(II)-catalyzed cyclopropanation with in situ quenching) and characterize intermediates via ¹H/¹³C NMR .
Q. Why do some studies report potent enzyme inhibition while others show no activity?
Biological activity depends on:
- Assay conditions : Pre-incubation time (≥30 min required for covalent binding to serine hydrolases) .
- Target isoform specificity : The compound inhibits CYP2J2 (IC₅₀ = 8 nM) but not CYP2D6 .
Q. Best practices :
- Validate target engagement using activity-based protein profiling (ABPP) with fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
